2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide
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Overview
Description
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide is a heterocyclic compound with the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol. This compound is known for its utility in research, particularly in the field of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
For instance, some compounds have been found to inhibit the activity of certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, influencing a wide range of biological processes .
Pharmacokinetics
The compound’s molecular weight (21319 g/mol), hydrogen bond acceptor count (5), and rotatable bond count (2) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the physicochemical properties of similar compounds, such as their thermal stability and sensitivity towards impact and friction, have been evaluated, suggesting that environmental factors may indeed influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with propanohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanohydrazide .
Scientific Research Applications
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide.
2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanohydrazide: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives . Its nitro group and hydrazide moiety make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-6(12(14)15)3-11(10-4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYCFUPMQOKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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